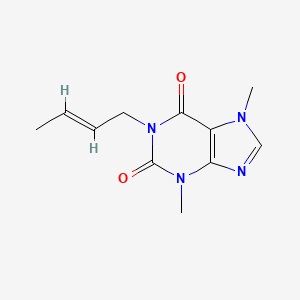
1-Crotyl theobromine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Crotyl theobromine is a derivative of theobromine, a naturally occurring alkaloid found in cacao beans Theobromine is known for its stimulant properties, similar to caffeine, but with milder effects
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Crotyl theobromine can be synthesized through the alkylation of theobromine. The process involves reacting theobromine with crotyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Crotyl theobromine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the crotyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Crotyl theobromine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its use as a bronchodilator and vasodilator.
Industry: Utilized in the development of new materials and as an additive in various products
Mechanism of Action
The mechanism of action of 1-crotyl theobromine involves its interaction with adenosine receptors and inhibition of phosphodiesterases. By blocking adenosine receptors, it promotes the release of neurotransmitters, leading to increased alertness and reduced fatigue. The inhibition of phosphodiesterases results in elevated levels of cyclic AMP, which has various physiological effects, including bronchodilation and vasodilation .
Comparison with Similar Compounds
Caffeine: A well-known stimulant with stronger effects on the central nervous system.
Theophylline: Another xanthine derivative with potent bronchodilator properties.
1-Allyl theobromine: Similar to 1-crotyl theobromine but with an allyl group instead of a crotyl group.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties compared to other xanthine derivatives. Its milder stimulant effects and potential therapeutic applications make it a compound of interest in various fields of research .
Properties
CAS No. |
63906-57-0 |
|---|---|
Molecular Formula |
C11H14N4O2 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-[(E)-but-2-enyl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H14N4O2/c1-4-5-6-15-10(16)8-9(12-7-13(8)2)14(3)11(15)17/h4-5,7H,6H2,1-3H3/b5-4+ |
InChI Key |
NEXDOZRNANHHKQ-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Bicyclo[2.2.2]octan-1-yl)acetamide](/img/structure/B14502497.png)
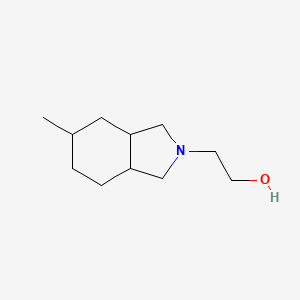
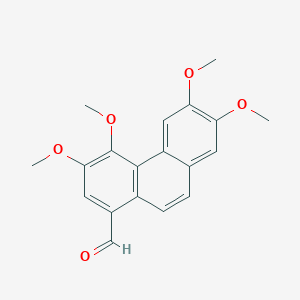
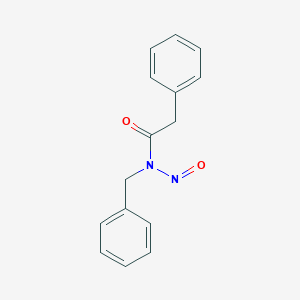
![{5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol](/img/structure/B14502535.png)
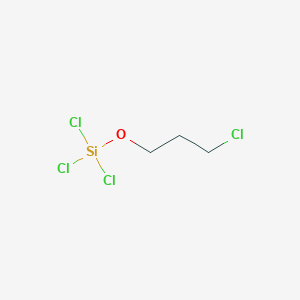
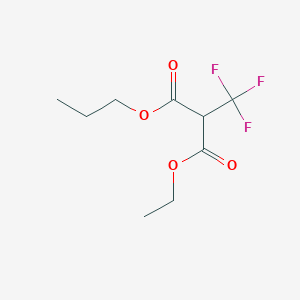



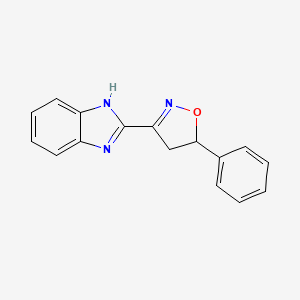
![4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile](/img/structure/B14502591.png)
![1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene](/img/structure/B14502597.png)
![lithium;[butyl(phenyl)arsoryl]benzene](/img/structure/B14502600.png)
